molecular formula C15H19N5O B2449517 2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide CAS No. 2415518-56-6

2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B2449517
CAS No.: 2415518-56-6
M. Wt: 285.351
InChI Key: NKYYMRYSUBAVSV-UHFFFAOYSA-N
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Description

2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The pyrimidine core may interact with nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-6-methylpyrimidine-4-carboxamide: Lacks the imidazole moiety.

    2-Cyclopropyl-6-methyl-N-ethylpyrimidine-4-carboxamide: Has a different substituent on the nitrogen atom.

Uniqueness

The presence of the imidazole moiety in 2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide makes it unique, as it can engage in specific interactions that other similar compounds cannot

Properties

IUPAC Name

2-cyclopropyl-6-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-10-9-13(19-14(18-10)12-3-4-12)15(21)17-6-8-20-7-5-16-11(20)2/h5,7,9,12H,3-4,6,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYYMRYSUBAVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NCCN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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